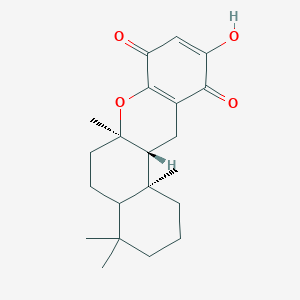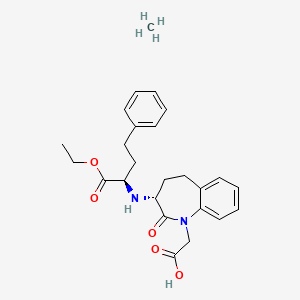
OCH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “OCH” refers to organomercury compounds, which contain at least one carbon bonded to a mercury atom. Organomercury compounds are significant in various fields due to their unique chemical properties and applications. These compounds are known for their stability towards air and moisture but are sensitive to light .
準備方法
Organomercury compounds can be synthesized through several methods:
Direct Reaction with Hydrocarbons and Mercury (II) Salts: This method involves the reaction of hydrocarbons with mercury (II) salts, such as mercuric acetate.
Mercuration of Aromatic Rings: Electron-rich arenes, such as phenol, undergo mercuration upon treatment with mercuric acetate.
Addition to Alkenes: The mercury (II) center binds to alkenes, inducing the addition of hydroxide and alkoxide.
Reaction with Carbanion Equivalents: Alkylation with Grignard reagents and organolithium compounds is another method.
化学反応の分析
Organomercury compounds undergo various chemical reactions:
Oxidation: Organomercury compounds can be oxidized to form mercury (II) salts.
Reduction: These compounds can be reduced to form elemental mercury.
Substitution: Organomercury compounds can undergo substitution reactions where the mercury atom is replaced by another atom or group.
Addition: The mercury (II) center can add to alkenes, forming organomercury adducts.
Common reagents used in these reactions include mercuric acetate, Grignard reagents, and organolithium compounds. Major products formed from these reactions include alkyl and aryl mercury compounds .
科学的研究の応用
Organomercury compounds have a wide range of applications in scientific research:
Chemistry: They are used as reagents in organic synthesis and as catalysts in various chemical reactions.
Biology: Organomercury compounds are used in biological studies to understand the effects of mercury on living organisms.
Industry: These compounds are used in the production of antifungal agents, insecticides, and antiseptics.
作用機序
The mechanism by which organomercury compounds exert their effects involves the binding of the mercury atom to various molecular targets. The mercury atom can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions .
類似化合物との比較
Organomercury compounds can be compared with other organometallic compounds, such as organopalladium and organocadmium compounds. While organomercury compounds are stable towards air and moisture, they are sensitive to light, which distinguishes them from organopalladium compounds. Additionally, organomercury compounds have unique applications in medicine and industry that are not shared by organocadmium compounds .
Similar compounds include:
Organopalladium Compounds: Used in catalysis and organic synthesis.
Organocadmium Compounds: Used in the preparation of cadmium-containing materials.
Organomercury compounds stand out due to their specific applications in medicine and their unique chemical properties.
特性
CAS番号 |
383178-82-4 |
|---|---|
分子式 |
C₃₉H₇₇NO₉ |
分子量 |
704.03 |
同義語 |
N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-Tetracosanamide; PBS 20 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)


![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)



